molecular formula C11H12O4 B1603300 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate CAS No. 20825-87-0

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Número de catálogo: B1603300
Número CAS: 20825-87-0
Peso molecular: 208.21 g/mol
Clave InChI: LIQWCKWRILLHAQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its unique structure, which includes a benzodioxine ring fused with a carboxylate ester group.

Propiedades

IUPAC Name

ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)8-3-4-9-10(7-8)15-6-5-14-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQWCKWRILLHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586482
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20825-87-0
Record name Ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Condensation of Catechol with 2,3-Dibromopropionate

Overview:
A classical and widely referenced method involves the condensation of catechol with ethyl 2,3-dibromopropionate in the presence of a base and a phase transfer catalyst in a hydrocarbon solvent such as toluene.

Procedure Details:

  • Reactants: Catechol and ethyl 2,3-dibromopropionate
  • Base: Potassium hydroxide or potassium carbonate (molar ratio catechol:base = 1:1 to 1:2)
  • Solvent: Toluene (hydrocarbon solvent)
  • Catalyst: Polyethylene glycol as a phase transfer catalyst
  • Conditions:
    • Initial removal of water by refluxing the catechol-base mixture in toluene
    • Slow addition of alkali metal carbonate (sodium or potassium carbonate) to control frothing
    • Reaction temperature maintained between 70–150 °C
    • Stirring for 3–10 hours
  • Workup: Filtration, washing, and concentration to isolate the product

Yields and Challenges:

  • Yield reported up to 76% in earlier methods
  • Side product formation, notably ethyl-2-bromoacrylate (a lachrymator), is unavoidable and necessitates rigorous purification
  • The process benefits from phase transfer catalysis to improve reaction efficiency and product purity

Reference:
This process is described in detail in US Patent US6555695B1 and related literature, emphasizing improvements over earlier methods that required slow addition of reagents over 18 hours and suffered from side product contamination.

Esterification of 2,3-Dihydrobenzo[b]dioxine-6-carboxylic Acid

Overview:
An alternative approach starts from the corresponding 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid, which is esterified to yield the ethyl ester.

Procedure Details:

  • Starting Material: 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid
  • Reagents: Ethanol and thionyl chloride
  • Conditions:
    • Reflux overnight with thionyl chloride in ethanol
    • Removal of excess ethanol by distillation
  • Purification:
    • Dissolution in ethyl acetate
    • Washing with saturated sodium bicarbonate and sodium chloride solutions
    • Drying over anhydrous sodium sulfate
    • Recrystallization from ethanol

Applications:

  • This esterification step is commonly used as a precursor to further derivatization, such as hydrazide formation and synthesis of acylhydrazone derivatives with antibacterial activity.

Multi-Step Synthesis from Gallic Acid

Overview:
A more complex synthetic route involves starting from gallic acid, a readily available and inexpensive natural product, to construct the 1,4-benzodioxane ring system and subsequently obtain the ethyl ester derivative.

Key Steps:

  • Step 1: Fischer esterification of gallic acid with methanol and sulfuric acid to form methyl 3,4,5-trihydroxybenzoate
  • Step 2: Alkylation with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate
  • Step 3: Further transformations including hydrolysis, amidation, and functional group modifications to yield various 1,4-benzodioxane derivatives

Yields and Characterization:

  • The alkylation step typically yields about 45% of the cyclized product
  • Compounds are characterized by spectral methods including NMR and ESI-MS
  • This route allows for structural diversification at multiple positions on the benzodioxane core for structure-activity relationship studies.

Methyl Ester Formation and Cyclization via Alkylation

Overview:
A related approach involves methyl ester formation of 2,3-dihydroxybenzoic acid followed by alkylation and cyclization to form the benzodioxane ring.

Procedure Details:

  • Esterification: Using concentrated sulfuric acid in refluxing methanol to obtain methyl ester
  • Alkylation: Reaction with 1,2-dibromoethane in acetone with potassium carbonate to form the cyclized methyl ester
  • Hydrolysis and Further Functionalization: Hydrolysis of the ester group to acid, conversion to amides, and other derivatives via mixed-anhydride methods

Additional Notes:

  • This method is part of a broader synthetic strategy to generate benzodioxane derivatives with potential biological activities, including anticancer and antibacterial properties.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents & Conditions Yield (%) Notes Reference
1 Catechol + 2,3-dibromopropionate K2CO3 or KOH, toluene, PEG catalyst, 70–150 °C, 3–10 h ~76 Side product ethyl-2-bromoacrylate; phase transfer catalyst
2 2,3-Dihydrobenzo[b]dioxine-6-carboxylic acid Ethanol, thionyl chloride, reflux overnight Good Used for esterification prior to further derivatization
3 Gallic acid Fischer esterification, 1,2-dibromoethane, K2CO3, acetone ~45 (alkylation) Six-step synthesis enabling structural diversity
4 2,3-Dihydroxybenzoic acid Methanol, H2SO4, 1,2-dibromoethane, K2CO3, acetone Moderate Methyl ester formation followed by cyclization and hydrolysis

Detailed Research Findings and Considerations

  • Phase Transfer Catalysis: The use of polyethylene glycol as a phase transfer catalyst in method 1 significantly enhances the reaction rate and yield by facilitating the transfer of ionic species into the organic phase, improving the efficiency of the alkylation step.

  • Side Product Management: The formation of ethyl-2-bromoacrylate, a lachrymatory and hazardous side product in method 1, poses challenges for purification and safety, necessitating careful control of reaction parameters and purification protocols.

  • Starting Material Selection: The choice between catechol and gallic acid as starting materials impacts the synthetic route complexity and potential for structural modifications. Gallic acid-based routes allow for more extensive functionalization but involve multi-step synthesis.

  • Characterization Techniques: Across methods, confirmation of product identity and purity relies on techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis.

  • Applications: The prepared ethyl 2,3-dihydrobenzo[b]dioxine-6-carboxylate serves as a key intermediate in synthesizing pharmacologically active compounds, including antihypertensives and antibacterial agents, underscoring the importance of efficient and scalable preparation methods.

Análisis De Reacciones Químicas

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific ester group and the resulting chemical properties .

Actividad Biológica

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate (CAS No. 4739-94-0) is a synthetic organic compound characterized by its unique benzodioxine structure. This compound has garnered attention in the pharmaceutical field due to its potential biological activities, particularly its anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3, with a molecular weight of approximately 178.19 g/mol. The compound features a dioxin ring system that contributes to its reactivity and biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC10H10O3C_{10}H_{10}O_3
Molecular Weight178.19 g/mol
Melting Point84 °C

Anti-inflammatory Properties

Research indicates that compounds with a benzodioxine structure exhibit significant anti-inflammatory activities. A study demonstrated that derivatives of this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The inhibition of these enzymes leads to a reduction in pro-inflammatory cytokines and mediators.

Anticancer Activity

This compound has shown promise as an anticancer agent. Studies have highlighted its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair mechanisms in cancer cells. Inhibiting PARP can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Case Study: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effect of this compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)25PARP inhibition
A549 (Lung)30Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest

The results indicate that the compound effectively inhibits cell proliferation across different cancer types.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibitory potential against various targets:

EnzymeInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive45
α-GlucosidaseNon-competitive50

These findings suggest that this compound may have therapeutic applications in conditions such as Alzheimer's disease and Type 2 diabetes mellitus.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of ethyl 2,3-dihydrobenzo[b][1,4]dioxine derivatives. Research indicates that modifications at specific positions on the benzodioxine ring can enhance or diminish biological activity.

Notable Derivatives and Their Activities

Derivative NamePosition of ModificationBiological Activity
Ethyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate8-positionEnhanced anticancer activity
Ethyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate7-positionModerate anti-inflammatory activity

These modifications highlight the importance of specific functional groups in determining the biological properties of benzodioxine derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate?

  • Methodology : The compound is typically synthesized via coupling reactions. For example, a carboxyl group on the benzodioxine core is esterified using ethyl alcohol under acidic conditions. Alternatively, HATU-mediated coupling of 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid with ethyl amino esters in anhydrous DMF at 75°C for 7 hours yields the target compound .
  • Key Steps :

  • Activation of the carboxylic acid with HATU.
  • Nucleophilic substitution with ethyl amino esters.
  • Purification via ethyl acetate extraction and vacuum distillation .

Q. How is the compound characterized after synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzodioxine ring structure and ester group integration (e.g., triplet for ethyl CH3_3 at δ 1.3 ppm and quartet for CH2_2 at δ 4.3 ppm) .
  • Mass Spectrometry : LC-MS or EI-MS identifies the molecular ion peak (e.g., [M+H]+^+ at m/z 235.1) and isotopic patterns (e.g., bromine-containing intermediates show 1:1 M+^+/M+2 peaks) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. What purification methods are effective for isolating the compound?

  • Column Chromatography : Silica gel columns with gradient elution (hexane/EtOAc) resolve ester derivatives .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals for X-ray diffraction studies .
  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Optimization Strategies :

  • Base Selection : Use K2_2CO3_3 in DMF to deprotonate hydroxyl groups, enhancing nucleophilicity for alkylation (e.g., 95% yield in propargyl ether formation) .
  • Solvent Control : Anhydrous DMF minimizes side reactions (e.g., hydrolysis) during HATU-mediated coupling .
  • Temperature Modulation : Heating at 75°C for 7 hours accelerates esterification without degrading heat-sensitive intermediates .

Q. How are byproducts or impurities analyzed and mitigated?

  • Byproduct Identification :

  • TLC Monitoring : Track reaction progress and detect intermediates (e.g., brominated byproducts in alkylation steps) .
  • Isotopic Analysis : Mass spectrometry distinguishes brominated impurities (e.g., M+2 peaks for bromine isotopes) .
    • Mitigation :
  • Selective Quenching : Acidic workup (1M HCl) precipitates unreacted carboxylic acids .
  • Repurification : Secondary column chromatography removes persistent impurities .

Q. What structural modifications enhance bioactivity in derivatives?

  • Functionalization Strategies :

  • Substituent Introduction : Adding propargyl ethers or thioether groups at position 8 improves interactions with enzymatic targets (e.g., angiogenesis inhibitors) .
  • Amide Formation : Coupling with benzylamines or thiazole moieties enhances CDK9 inhibition (IC50_{50} < 100 nM) .
    • SAR Studies : Systematic variation of substituents (e.g., methoxy vs. fluoro groups) correlates with binding affinity in kinase assays .

Q. How are in vitro biological assays designed to evaluate the compound’s activity?

  • Assay Protocols :

  • Enzyme Inhibition : Measure IC50_{50} against GSK-3α or CDK9 using ATP-Glo™ assays .
  • Cell-Based Models : Test anti-proliferative effects in leukemia cell lines (e.g., MV4-11) via MTT assays .
    • Controls : Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-treated cells for baseline comparison .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.